3-CHLORO-N~1~-{3-[(3-CHLORO-4-NITROBENZOYL)AMINO]-2,2-DIMETHYLPROPYL}-4-NITROBENZAMIDE
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Overview
Description
Preparation Methods
The synthesis of 3-CHLORO-N~1~-{3-[(3-CHLORO-4-NITROBENZOYL)AMINO]-2,2-DIMETHYLPROPYL}-4-NITROBENZAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. The synthetic routes often involve the use of reagents such as chloroform, nitrobenzene, and various catalysts to facilitate the reactions. Industrial production methods may include large-scale batch reactions with controlled temperature and pressure conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions using reducing agents such as hydrogen gas and palladium catalysts.
Reduction: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Substitution: The amide group can participate in acylation reactions, forming new amide bonds with other compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted derivatives of the original compound, which may have different chemical and physical properties .
Scientific Research Applications
3-CHLORO-N~1~-{3-[(3-CHLORO-4-NITROBENZOYL)AMINO]-2,2-DIMETHYLPROPYL}-4-NITROBENZAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules with specific functional groups.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The nitro and chloro groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules and modulate their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of signal transduction pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 3-CHLORO-N~1~-{3-[(3-CHLORO-4-NITROBENZOYL)AMINO]-2,2-DIMETHYLPROPYL}-4-NITROBENZAMIDE stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
3-chloro-N-(4-methoxyphenyl)propanamide: Differing in the presence of a methoxy group instead of nitro groups, leading to different reactivity and applications.
3-chloro-2-hydroxypropyl trimethylammonium chloride: Featuring a hydroxy group and quaternary ammonium, used in different industrial applications.
Properties
Molecular Formula |
C19H18Cl2N4O6 |
---|---|
Molecular Weight |
469.3g/mol |
IUPAC Name |
3-chloro-N-[3-[(3-chloro-4-nitrobenzoyl)amino]-2,2-dimethylpropyl]-4-nitrobenzamide |
InChI |
InChI=1S/C19H18Cl2N4O6/c1-19(2,9-22-17(26)11-3-5-15(24(28)29)13(20)7-11)10-23-18(27)12-4-6-16(25(30)31)14(21)8-12/h3-8H,9-10H2,1-2H3,(H,22,26)(H,23,27) |
InChI Key |
QMUXASORLUENRK-UHFFFAOYSA-N |
SMILES |
CC(C)(CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)CNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)CNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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